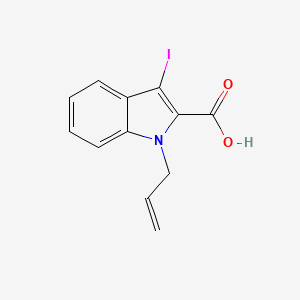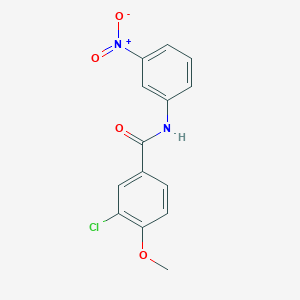
3-chloro-4-methoxy-N-(3-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-methoxy-N-(3-nitrophenyl)benzamide is an organic compound with the molecular formula C14H11ClN2O4 It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-(3-nitrophenyl)benzamide typically involves the reaction of 3-chloro-4-methoxyaniline with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, industrial methods may include advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methoxy-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Major Products Formed
Nucleophilic substitution: Formation of 3-azido-4-methoxy-N-(3-nitrophenyl)benzamide or 3-thio-4-methoxy-N-(3-nitrophenyl)benzamide.
Reduction: Formation of 3-chloro-4-methoxy-N-(3-aminophenyl)benzamide.
Oxidation: Formation of 3-chloro-4-hydroxy-N-(3-nitrophenyl)benzamide.
Scientific Research Applications
3-chloro-4-methoxy-N-(3-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various derivatives with potential biological activities.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors. Its structural features make it a candidate for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. It is also studied for its ability to modulate biological pathways involved in disease processes.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. For example, it may inhibit the activity of a kinase enzyme, leading to the suppression of a signaling pathway involved in cell proliferation. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
3-chloro-4-methoxy-N-(3-nitrophenyl)benzamide can be compared with other similar compounds, such as:
3-chloro-4-methoxy-N-(2-nitrophenyl)benzamide: Differing in the position of the nitro group, which may affect its reactivity and biological activity.
3-chloro-4-methoxy-N-(4-nitrophenyl)benzamide: The position of the nitro group can influence the compound’s binding affinity to molecular targets.
3-chloro-4-methoxy-N-(3-aminophenyl)benzamide: The amino group instead of the nitro group may result in different biological properties and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of functional groups allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
853312-25-1 |
|---|---|
Molecular Formula |
C14H11ClN2O4 |
Molecular Weight |
306.70 g/mol |
IUPAC Name |
3-chloro-4-methoxy-N-(3-nitrophenyl)benzamide |
InChI |
InChI=1S/C14H11ClN2O4/c1-21-13-6-5-9(7-12(13)15)14(18)16-10-3-2-4-11(8-10)17(19)20/h2-8H,1H3,(H,16,18) |
InChI Key |
FVGRNGOVLMYFIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


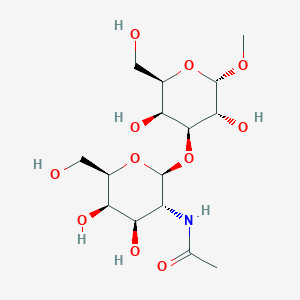

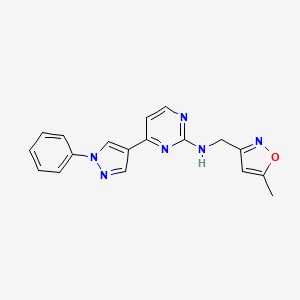

![7-Bromo-6-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11830476.png)
![4,6-Dichloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11830478.png)
![17-Hydroxy-21-[(methylsulfonyl)oxy]-pregna-1,4-diene-3,11,20-trione](/img/structure/B11830484.png)

![1H-Pyrrole-3-carboxylic acid, 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester](/img/structure/B11830501.png)

![N-[(9R,9aR)-7-methoxy-9a-[(1R)-1-phenylprop-2-en-1-yl]-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B11830510.png)
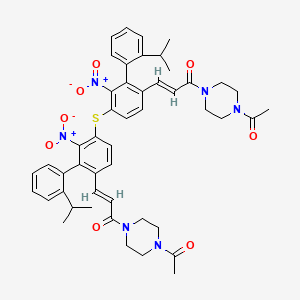
![2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid](/img/structure/B11830524.png)
